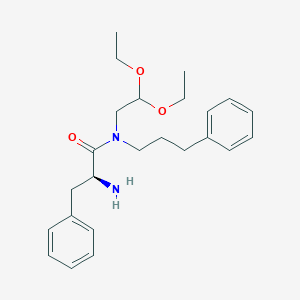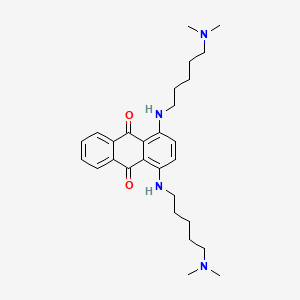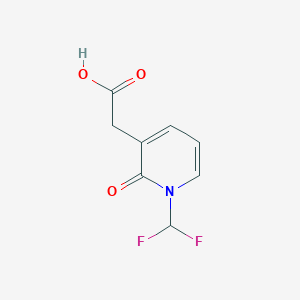
Sodium S-(quinolin-3-yl) sulfurothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium S-(quinolin-3-yl) sulfurothioate is a heterocyclic compound that contains a quinoline moiety. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium S-(quinolin-3-yl) sulfurothioate typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of quinoline-3-thiol with sodium hydroxide to form the sodium salt . The reaction is usually carried out under ambient conditions in an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium S-(quinolin-3-yl) sulfurothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Quinoline-3-thiol.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Sodium S-(quinolin-3-yl) sulfurothioate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium S-(quinolin-3-yl) sulfurothioate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Quinoline-3-thiol: The thiol precursor to sodium S-(quinolin-3-yl) sulfurothioate.
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Uniqueness
This compound is unique due to its combination of a quinoline moiety with a sulfur-containing group. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals .
Propriétés
Formule moléculaire |
C7H4F3NaO3S2 |
|---|---|
Poids moléculaire |
280.2 g/mol |
Nom IUPAC |
sodium;1-sulfonatosulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3O3S2.Na/c8-7(9,10)5-1-3-6(4-2-5)14-15(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
OKEHQPHGNNVPQO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)SS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


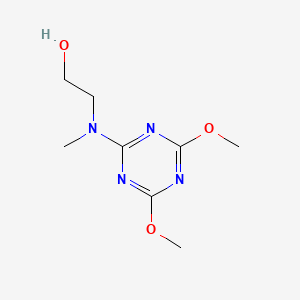

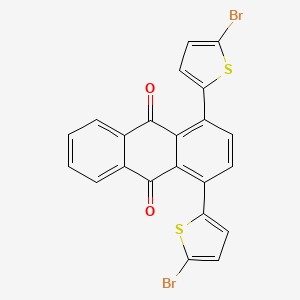
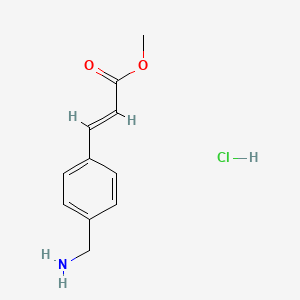
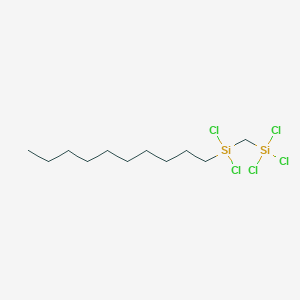

![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
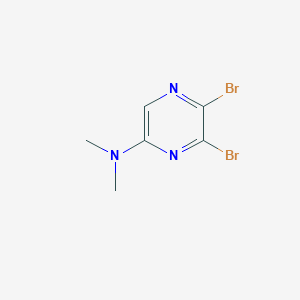
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
